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Welcome to the technical support center for utilizing Isomalt in advanced drug delivery

systems. This guide is designed for researchers, scientists, and formulation professionals who

are looking to leverage the unique properties of Isomalt to overcome the challenges

associated with poorly soluble active pharmaceutical ingredients (APIs). As your virtual

application scientist, I will provide not just protocols, but the underlying scientific principles and

field-proven insights to ensure your experiments are successful.

Isomalt, a disaccharide alcohol, is an exceptionally stable and versatile excipient.[1] Its utility in

pharmaceutical formulations is growing, particularly due to its non-hygroscopic nature, good

compressibility, pleasant taste, and excellent thermal and chemical stability.[2][3][4][5] This

guide focuses on its application in enhancing the dissolution rate of drugs, a critical factor for

improving bioavailability.

Core Principles: How Isomalt Enhances Drug
Dissolution
Understanding the mechanism of action is crucial for effective formulation development and

troubleshooting. Isomalt primarily enhances drug dissolution through several key mechanisms:
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Amorphization and Solid Dispersions: The most significant strategy is the formation of solid

dispersions, where the crystalline API is molecularly dispersed within the hydrophilic Isomalt
carrier.[6][7] This process converts the drug into a higher-energy amorphous state, which is

thermodynamically more soluble than its stable crystalline form.[8]

Inhibition of Recrystallization: The amorphous state is inherently unstable. Isomalt excels at

stabilizing the amorphous drug due to its numerous hydroxyl groups, which can form

hydrogen bonds with the API. This interaction inhibits the drug's tendency to recrystallize

back to its less soluble form, especially during storage or upon contact with the dissolution

medium.[8]

Improved Wettability: For poorly water-soluble drugs, poor wettability is a major barrier to

dissolution. As a highly hydrophilic carrier, Isomalt improves the contact between the API

and the aqueous environment of the gastrointestinal tract, facilitating faster dissolution.[9]

Increased Surface Area: By dispersing the drug at a molecular level within the Isomalt
matrix, the effective surface area of the drug available for dissolution is dramatically

increased.

Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when starting with

Isomalt.

Q1: Why should I choose Isomalt over other common carriers like PVP or Mannitol for solid

dispersions? A1: Isomalt offers a unique combination of advantages. Compared to polymers

like PVP, Isomalt-based solid dispersions have demonstrated superior physical stability,

particularly under high humidity and temperature conditions, due to stronger drug-carrier

interactions that prevent recrystallization.[8] Unlike mannitol, certain grades of Isomalt possess

better tableting properties and its lower hygroscopicity contributes to the stability of moisture-

sensitive drugs.[4][10]

Q2: Which grade of Isomalt is best for my application? A2: The choice of grade is critical and

depends on your manufacturing process and desired dosage form.

For Direct Compression (DC): Aggregated or spray-dried grades of Isomalt (e.g., galenIQ™

720/721, Palatinit® C) are specifically designed for DC due to their excellent flowability and
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compressibility.[2][10][11] They are ideal for creating orally disintegrating tablets (ODTs).[12]

For Melt Extrusion or Wet Granulation: Powdered grades are often suitable as they can be

easily mixed and processed.[13] The ratio of its components, GPS and GPM, can also

influence the properties of the final formulation, such as in melt-spun fibers.[3]

Q3: Beyond solid dispersions, what other techniques can I use with Isomalt to enhance

dissolution? A3: Isomalt is highly versatile. Other effective techniques include:

Hot-Melt Extrusion (HME): Isomalt is an excellent carrier for HME, a solvent-free method to

produce amorphous solid dispersions.[4][14]

Liquisolid Compacts: Isomalt can serve as the solid carrier onto which a liquid solution or

suspension of the drug is adsorbed, creating a dry, free-flowing powder with enhanced

dissolution characteristics.[9]

Orally Disintegrating Tablets (ODTs): Isomalt's high water solubility, good compressibility,

and pleasant taste make it a prime candidate for ODTs, which disintegrate rapidly in the

mouth to allow for fast drug dissolution.[9][12]

Troubleshooting Guides
Even with a robust excipient like Isomalt, experimental challenges can arise. This section is

designed to help you diagnose and solve common issues.

Guide 1: Solid Dispersion Formulations
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Problem Potential Cause
Troubleshooting Step &
Scientific Rationale

Low drug dissolution rate from

the prepared solid dispersion.

Incomplete amorphization of

the API.

Action: Verify the physical

state of the API using X-ray

Powder Diffraction (XRPD) or

Differential Scanning

Calorimetry (DSC).[6][8]

Rationale: Sharp peaks in an

XRPD pattern or a melting

endotherm in a DSC scan

indicate residual crystallinity.

To resolve this, try increasing

the Isomalt-to-drug ratio to

ensure complete molecular

dispersion or optimize the

preparation method (e.g., use

a faster solvent evaporation

rate or a higher temperature in

the melt method) to "trap" the

drug in its amorphous state.[9]

Drug recrystallization during

storage or dissolution.

Action: Evaluate the physical

stability of the solid dispersion

over time at various

temperature and humidity

conditions (e.g., 40°C/75%

RH).[13] Rationale:

Amorphous systems are

thermodynamically driven to

recrystallize. Isomalt is an

effective recrystallization

inhibitor,[8] but high drug loads

or incompatible APIs can

reduce stability. If

recrystallization is observed,

consider increasing the Isomalt

ratio or incorporating a small

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.researchgate.net/figure/The-dissolution-rates-of-a-10-IMC-isomalt-solid-dispersion-after-storing-at-25C-and-RH_fig10_236047625
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586893/
https://pdf.benchchem.com/1672/Strategies_to_improve_the_dissolution_rate_of_drugs_with_Isomaltitol.pdf
https://www.researchgate.net/publication/264036860_Exploring_the_use_of_Isomalt_as_the_tooth_friendly_sugar_substitute_in_the_formulation_of_Salbutamol_sulfate_compressed_tablet_lozenges
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586893/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amount of a polymeric

crystallization inhibitor.

Poor wetting of the solid

dispersion powder.

Action: Incorporate a small

percentage (0.5-2%) of a

hydrophilic surfactant (e.g.,

SLS, Poloxamer) into the

formulation. Rationale: While

Isomalt is hydrophilic, a highly

hydrophobic API might still

impede rapid wetting. A

surfactant will reduce the

interfacial tension between the

solid dispersion particles and

the dissolution medium,

promoting faster disintegration

and drug release.

Guide 2: Tableting & Powder Processing
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Problem Potential Cause
Troubleshooting Step &
Scientific Rationale

Poor powder flowability leading

to tablet weight variation.

Intrinsic flow properties of the

API/Isomalt blend.

Action: Incorporate a glidant

like colloidal silicon dioxide

(e.g., 0.5% Aerosil® 200).[11]

Rationale: Glidants reduce

inter-particle friction, improving

the flow of the powder blend

from the hopper into the die

cavity, which is essential for

ensuring uniform tablet weight

and content uniformity.

Particle segregation.

Action: Ensure the particle

sizes of the API and Isomalt

are comparable. If not,

consider a granulation step

(wet or roller compaction) to

create a homogenous mixture.

Rationale: Significant

differences in particle size and

density can lead to

segregation during powder

handling, resulting in poor

content uniformity. Granulation

binds the components

together, preventing this issue.

Tablets are too soft, friable, or

exhibit lamination/capping.

Poor compressibility or high

drug load.

Action: First, verify you are

using a direct compression

grade of Isomalt.[11] Assess

the drug's dilution potential.[11]

If the drug load exceeds 30-

40%, the tabletability may be

compromised.[15][16]

Rationale: The dilution

potential is the amount of API

that can be incorporated into a
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DC excipient without

compromising tablet strength.

If the drug has poor

compressibility, it disrupts the

bonding properties of Isomalt

at high concentrations.

Consider using co-processed

Isomalt, which has a higher

dilution potential.[16]

Inadequate lubrication or

binder.

Action: Optimize the lubricant

concentration (e.g., 0.5-1.5%

magnesium stearate).[11]

Rationale: Insufficient

lubrication can cause sticking

to punches and dies, leading

to capping. Conversely, over-

lubrication can form a

hydrophobic film around

particles, weakening inter-

particle bonding and reducing

tablet hardness.

Data Presentation
Table 1: Illustrative Dissolution Performance Enhancement
The following table presents hypothetical data to illustrate the typical improvement in

dissolution seen when formulating a poorly soluble drug (BCS Class II) with Isomalt.
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Formulation
Drug:Isomalt
Ratio

% Drug
Dissolved at
15 min

% Drug
Dissolved at
60 min

Fold Increase
in Dissolution
Rate (at 15
min)

Pure Drug

(Crystalline)
- 5.2% 15.2% 1.0

Physical Mixture 1:5 18.7% 25.8% ~3.6

Solid Dispersion

(Solvent Evap.)
1:5 75.9% 85.3% ~14.6

Solid Dispersion

(Hot-Melt)
1:5 82.4% 92.1% ~15.8

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary

depending on the drug and specific experimental conditions.

Experimental Protocols & Workflows
Protocol 1: Preparation of Isomalt-Based Solid Dispersion (Solvent
Evaporation Method)
This protocol is adapted from standard laboratory procedures for creating solid dispersions.[8]

[9]

Objective: To prepare an amorphous solid dispersion of a poorly soluble API with Isomalt to
enhance its dissolution rate.

Materials:

Poorly water-soluble API

Isomalt (powder grade)

Suitable volatile solvent (e.g., ethanol, methanol, acetone) in which both API and Isomalt are

soluble.
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Rotary evaporator, vacuum oven, mortar and pestle, sieves.

Methodology:

Dissolution: Accurately weigh the API and Isomalt in the desired ratio (e.g., 1:3, 1:5, 1:9).

Dissolve both components completely in a minimal amount of the selected solvent in a

round-bottom flask.

Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature

(e.g., 40-50°C) and apply a vacuum to evaporate the solvent. Continue until a solid film or

mass is formed on the flask wall.

Drying: Scrape the solid mass from the flask. To ensure complete removal of residual

solvent, dry the material in a vacuum oven at a specified temperature (e.g., 40°C) for 24

hours.

Causality Check: Residual solvent can act as a plasticizer, increasing molecular mobility

and promoting recrystallization of the amorphous API over time. Thorough drying is critical

for long-term stability.

Milling & Sieving: Gently pulverize the dried mass using a mortar and pestle to obtain a fine

powder. Pass the powder through a sieve (e.g., 100 mesh) to ensure a uniform particle size,

which is important for subsequent dissolution testing and processing.

Characterization: The resulting powder must be characterized to confirm success. Use

XRPD and/or DSC to verify the amorphous nature of the API within the dispersion.

Protocol 2: In-Vitro Dissolution Testing
This protocol follows standard pharmacopeial guidelines.[13]

Objective: To compare the dissolution rate of the Isomalt solid dispersion against the pure API

and a physical mixture.

Equipment & Reagents:

USP Dissolution Apparatus (Apparatus 2 - Paddle is common)
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Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8)

UV-Vis Spectrophotometer or HPLC for analysis

Samples: Pure API, physical mixture, and prepared solid dispersion.

Methodology:

Setup: Set the dissolution apparatus parameters (e.g., medium at 37 ± 0.5°C, paddle speed

at 50 or 75 RPM).

Sample Introduction: Introduce a precisely weighed amount of the sample (equivalent to a

specific dose of the API) into each dissolution vessel.

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an

aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-

warmed medium.

Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the

concentration of the dissolved API in each sample using a validated analytical method (e.g.,

UV-Vis spectrophotometry at the drug's λmax or HPLC).

Calculation: Calculate the cumulative percentage of drug released at each time point and

plot the dissolution profiles (% drug released vs. time).

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1208957#enhancing-the-dissolution-rate-of-drugs-
with-isomalt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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